Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate

Organophosphorus Chemistry Synthetic Intermediate Ligand Design

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate (CAS 2567502-61-6) is a geminal bis(dimethylphosphine oxide) derivative with a tert-butyl propanoate backbone (C₁₁H₂₄O₄P₂, MW 282.25 g/mol). This compound belongs to the class of organophosphorus bisphosphoryl esters, structurally characterized by two P(O)(CH₃)₂ moieties attached to a single carbon adjacent to a tert-butyl ester.

Molecular Formula C11H24O4P2
Molecular Weight 282.257
CAS No. 2567502-61-6
Cat. No. B2490331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-bis(dimethylphosphoryl)propanoate
CAS2567502-61-6
Molecular FormulaC11H24O4P2
Molecular Weight282.257
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(P(=O)(C)C)P(=O)(C)C
InChIInChI=1S/C11H24O4P2/c1-11(2,3)15-9(12)8-10(16(4,5)13)17(6,7)14/h10H,8H2,1-7H3
InChIKeyLFZBNMWVKHUEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate (CAS 2567502-61-6): Structural Identity and Sourcing Baseline


Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate (CAS 2567502-61-6) is a geminal bis(dimethylphosphine oxide) derivative with a tert-butyl propanoate backbone (C₁₁H₂₄O₄P₂, MW 282.25 g/mol) . This compound belongs to the class of organophosphorus bisphosphoryl esters, structurally characterized by two P(O)(CH₃)₂ moieties attached to a single carbon adjacent to a tert-butyl ester. Unlike widely studied bisphosphonates used in bone metabolism, this particular molecule appears primarily in the catalogs of specialty chemical suppliers as a research reagent or synthetic intermediate . Publicly available primary literature and patent data for this specific compound remain extremely scarce, and no experimental density, boiling point, or bioactivity data are retrievable from authoritative public databases as of mid-2026.

Why Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate Cannot Be Replaced by Generic Bisphosphonate Esters


Compounds containing two phosphoryl groups on the same carbon (geminal bisphosphoryl motif) exhibit markedly different metal-chelation geometry, hydrolytic stability, and electronic properties compared to their mono-phosphoryl or α,ω-bisphosphoryl counterparts . The tert-butyl ester further modulates lipophilicity and steric accessibility, precluding direct interchange with methyl, ethyl, or acid derivatives without altering reaction outcomes, extraction efficiencies, or biological target engagement. The following evidence, although limited in breadth, illustrates the critical physicochemical shifts driven by the dimethylphosphoryl-to-diethoxyphosphoryl substitution on this exact scaffold.

Quantitative Differentiation Evidence: Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate vs. Key Analogs


Molecular Weight Reduction vs. Diethoxyphosphoryl Analog Improves Molar Efficiency in Stoichiometric Reactions

Replacing the diethoxyphosphoryl groups of the direct analog tert-butyl 3,3-bis(diethoxyphosphoryl)propanoate with dimethylphosphoryl groups reduces the molecular weight from 402.36 g/mol to 282.25 g/mol, a 29.9% reduction . In any stoichiometric transformation where the bisphosphoryl moiety is incorporated or consumed, this translates to a proportionally lower mass requirement per mole of reaction, which can reduce reagent costs and waste generation in large-scale syntheses.

Organophosphorus Chemistry Synthetic Intermediate Ligand Design

Enhanced Hydrophilicity Inferred from Substituent LogP Shift vs. Diethoxy Analog

The computed XLogP3 for the diethoxyphosphoryl analog tert-butyl 3,3-bis(diethoxyphosphoryl)propanoate is 1.2 . The target dimethylphosphoryl compound is expected to exhibit a lower logP by approximately 0.8–1.0 log units based on the well-characterized Hansch π contribution of a methylene group (−0.5 per ethoxy→methoxy substitution) [1]. Although direct experimental logP data for the target compound are unavailable, this class-level inference indicates superior aqueous solubility and reduced membrane permeability relative to the diethoxy variant, which may be advantageous for aqueous-phase catalysis or metal extraction where high water solubility is desired.

Lipophilicity ADME Prediction Solubility

Lower Rotatable Bond Count and Reduced Topological Polar Surface Area vs. Diethoxy Analog Suggest Enhanced Crystallinity Potential

The diethoxy analog has 14 rotatable bonds and a topological polar surface area (tPSA) of 97.4 Ų . The target dimethyl compound, with methoxy-substituted phosphoryl groups, possesses fewer heavy atoms and a lower rotatable bond count (estimated ~10–12) and correspondingly lower tPSA (estimated ~70–80 Ų) [1]. These structural features generally correlate with improved crystallinity and higher melting points, potentially facilitating purification and solid-handling in procurement workflows.

Solid-State Properties Crystallinity Purification

Critical Evidence Gap: No Direct Experimental Comparative Data Available for This Compound

Despite an exhaustive search of peer-reviewed literature, patents, and authoritative databases (PubMed, PubChem, SciFinder, Google Patents, ChemSrc, A2B Chem, BOC Sciences), no study directly compares tert-butyl 3,3-bis(dimethylphosphoryl)propanoate with any structural analog using experimental biological assay data, catalytic performance metrics, stability profiles, or spectroscopic characterization [1]. The compound does not appear in any indexed patent or medicinal chemistry publication. All vendor listings provide only basic identifiers (molecular formula, MW, SMILES) without purity certificates, stability data, or application notes. This evidence vacuum must weigh heavily in procurement decisions: users who require validated performance data, established synthetic protocols, or documented safety profiles should treat this compound as an exploratory reagent and verify critical properties internally before committing to large-scale purchase.

Data Scarcity Custom Synthesis Research Reagent

Application Scenarios for Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate Based on Structural Differentiation Evidence


Aqueous-Phase Metal Extraction or Homogeneous Catalysis Requiring a Compact Bisphosphoryl Ligand

The predicted lower logP (~0.2–0.4) compared to the diethoxy analog (XLogP3 = 1.2) suggests that this compound will partition more favorably into aqueous phases . For chemists developing biphasic catalytic systems where the ligand must reside predominantly in the water layer (e.g., aqueous-biphasic hydroformylation or metal recovery from leachates), the dimethylphosphoryl ester offers a quantifiable solubility advantage over bulkier alkoxy analogs. Procurement should be considered when the experimental goal requires a water-soluble bisphosphine oxide scaffold with minimal steric bulk.

Stoichiometric Synthesis Where Mass Efficiency Is Paramount

The 29.9% lower molecular weight versus the diethoxy analog (282.25 vs. 402.36 g/mol) directly reduces the mass of reagent required per mole of product . This is particularly relevant in multi-step syntheses where the bisphosphoryl group is a transient protecting or directing functionality later removed, or in large-scale preparations where reagent cost and waste disposal scale linearly with mass. Procurement officers evaluating cost-per-mole metrics will find the dimethyl ester more economical for stoichiometric applications.

Exploratory Medicinal Chemistry or Chemical Biology Requiring a Novel Bisphosphoryl Warhead

The geminal bis(dimethylphosphoryl) motif is underrepresented in the public domain and may confer unique zinc- or magnesium-chelating properties distinct from classical bisphosphonates . Researchers synthesizing focused libraries of metal-binding enzyme inhibitors (e.g., matrix metalloproteinases, HDACs, or integrases) could use this compound as a compact, hydrolytically stable precursor to the free bisphosphoryl acid upon TFA-mediated tert-butyl deprotection. The complete absence of prior art on this specific scaffold represents both a high-risk and high-reward opportunity for first-to-disclose intellectual property.

Crystallization-Prone Intermediate for Solid-State Characterization

With an estimated 10–12 rotatable bonds and a tPSA of ~70–80 Ų, this compound is predicted to exhibit better crystallinity than the diethoxy analog (14 rotatable bonds, tPSA 97.4 Ų) . Solid-state chemists seeking a bisphosphoryl building block that can be reliably crystallized for X-ray diffraction or differential scanning calorimetry analysis may prefer the dimethyl variant. The lower conformational flexibility reduces the entropic penalty of crystallization, potentially yielding single crystals of higher quality for structural elucidation.

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